![molecular formula C18H20N2O3S B2710525 N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide CAS No. 1241698-86-1](/img/structure/B2710525.png)
N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Benzamides, a significant class of amide compounds, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR .Chemical Reactions Analysis
The chemical reactions involving benzamides are of considerable importance in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
The compound is investigated for its potential in cardiac electrophysiology, particularly in the development of selective class III agents. Studies demonstrate the potency of certain N-substituted imidazolylbenzamides or benzene-sulfonamides in vitro, comparable to known selective class III agents undergoing clinical trials. These findings suggest its utility in addressing cardiac arrhythmias by modulating electrophysiological activity (Morgan et al., 1990).
Anti-Acetylcholinesterase Activity
Research on the synthesis and evaluation of piperidine derivatives reveals the compound's significant anti-acetylcholinesterase (anti-AChE) activity. Altering the benzamide structure with specific moieties can dramatically enhance this activity, suggesting its application in treating diseases characterized by AChE overactivity (Sugimoto et al., 1990).
Gastro-Oesophageal Reflux Disease (GORD) Treatment
A novel antagonist of the cholecystokinin CCK2 receptor, identified through its structural description, shows promise in treating GORD. The compound's ability to inhibit gastric acid secretion and prevent acid rebound presents a novel mechanism for managing this condition (Barrett et al., 2012).
Dopamine Receptor Blockade
Investigations into novel N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides for dopamine receptor blockade reveal several compounds considerably more potent than sulpiride, a known dopamine receptor blocker. These findings highlight the compound's potential applications in neurological disorders involving dopamine dysregulation (Ogata et al., 1984).
Insecticidal Activity
The compound flubendiamide, described with a unique chemical structure including a sulfonylalkyl group, exhibits extremely strong insecticidal activity against lepidopterous pests. This suggests its application in agricultural pest management, especially in integrated pest management programs (Tohnishi et al., 2005).
Antimicrobial and Insect-Repellent Properties
The synthesis of novel reactive dyes combining the strengths of sulfonamides and N,N-Diethyl-m-toluamide (DEET) demonstrates both antimicrobial and insect-repellent activities. These compounds offer potential applications in developing materials with built-in protection against both microbial pathogens and insect pests (Mokhtari et al., 2014).
Propriétés
IUPAC Name |
N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-19-18(21)17-10-8-16(9-11-17)14-20-24(22,23)13-12-15-6-4-3-5-7-15/h3-13,20H,2,14H2,1H3,(H,19,21)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFASBQCKDXUIRQ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.